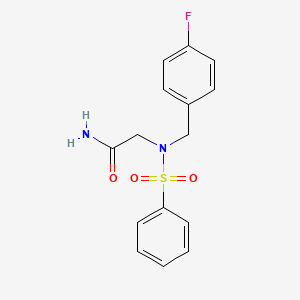
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide exerts its therapeutic effects by modulating various signaling pathways in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide also modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit various biochemical and physiological effects in preclinical studies. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide is also stable under a wide range of pH and temperature conditions. However, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has some limitations for lab experiments, including its high cost and limited availability.
未来方向
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has significant potential for further research and development in various therapeutic areas. Future research could focus on optimizing the synthesis method of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide to increase its yield and reduce its cost. Further preclinical studies could also investigate the potential therapeutic applications of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide in other diseases, such as diabetes and cardiovascular disease. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide in humans.
合成方法
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-methyl-5-nitrobenzene in the presence of a base catalyst. The resulting intermediate is then reacted with propanoyl chloride to yield 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide.
科学研究应用
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in preclinical studies.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-7-14(19(21)22)11-16(12)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYHXLFTCJTFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5697736 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)




![2-(2-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5883177.png)


![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)